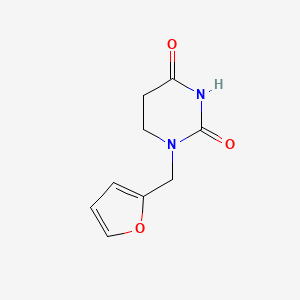
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring attached to a dihydropyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of furan-2-carbaldehyde with urea and an appropriate β-keto ester under acidic or basic conditions. The reaction proceeds through a Biginelli condensation, forming the desired dihydropyrimidine-2,4-dione derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The dihydropyrimidine core can be reduced to form tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the dihydro component, leading to different chemical properties.
1-(Thiophen-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and biological activity.
Uniqueness: 1-(Furan-2-ylmethyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the furan ring and the dihydropyrimidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4010-69-9 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-4-11(9(13)10-8)6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12,13) |
Clé InChI |
MLGFGKCPUCRSRU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
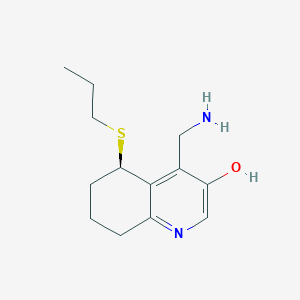
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
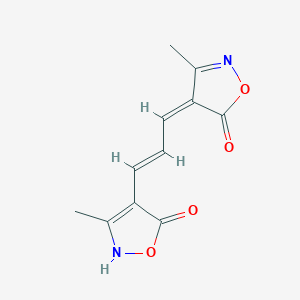
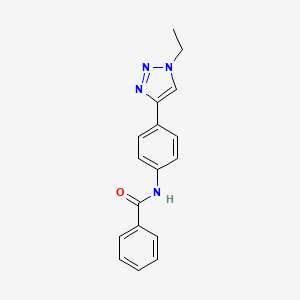
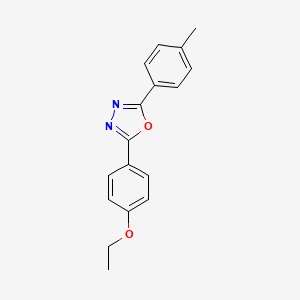
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
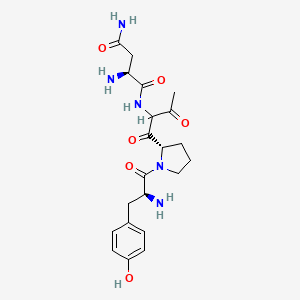

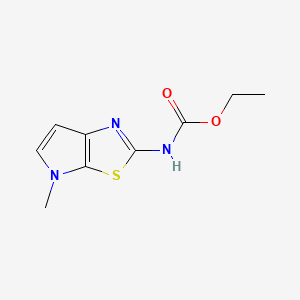
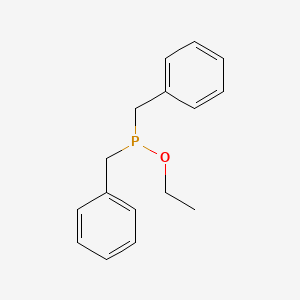
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
